SB 220025 vs. SB 203580: 10-Fold Higher Potency for p38 MAPK In Vitro
SB 220025 demonstrates a 10-fold increase in inhibitory potency against p38 MAPK compared to its predecessor SB 203580 [1].
| Evidence Dimension | IC50 for human p38 MAPK inhibition |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | SB 203580 (0.6 μM) |
| Quantified Difference | 10-fold more potent |
| Conditions | In vitro kinase assay measuring phosphorylation of an EGFR peptide substrate |
Why This Matters
This higher potency allows researchers to achieve comparable or greater target inhibition with less compound, potentially reducing off-target effects and compound-specific toxicity in cell-based assays.
- [1] Jackson, J. R., Bolognese, B., Hillegass, L., Kassis, S., Adams, J., Griswold, D. E., & Winkler, J. D. (1998). Pharmacological effects of SB 220025, a selective inhibitor of P38 mitogen-activated protein kinase, in angiogenesis and chronic inflammatory disease models. Journal of Pharmacology and Experimental Therapeutics, 284(2), 687–692. View Source
